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molecular formula C9H17NO2 B065134 (R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN CAS No. 183540-38-7

(R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN

Cat. No. B065134
M. Wt: 171.24 g/mol
InChI Key: JCZDMBKPCOKANB-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 250 mL round bottom flask was placed a solution of benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate (15 g, 44.26 mmol) and Pd/C (2.3 g) in CH3OH (absolute) (100 mL). Hydrogen gas was bubbled. The resulting solution was allowed to react, with stirring, for 2 hours while the temperature was maintained at room temperature. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid.
Name
benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][N:10](C(OCC2C=CC=CC=2)=O)[CH2:9]1>CO.[Pd]>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1

Inputs

Step One
Name
benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate
Quantity
15 g
Type
reactant
Smiles
O1C(CCCC1)OC1CN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 2 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled
CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1C(CCCC1)OC1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696229B2

Procedure details

Into a 250 mL round bottom flask was placed a solution of benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate (15 g, 44.26 mmol) and Pd/C (2.3 g) in CH3OH (absolute) (100 mL). Hydrogen gas was bubbled. The resulting solution was allowed to react, with stirring, for 2 hours while the temperature was maintained at room temperature. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid.
Name
benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][N:10](C(OCC2C=CC=CC=2)=O)[CH2:9]1>CO.[Pd]>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1

Inputs

Step One
Name
benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate
Quantity
15 g
Type
reactant
Smiles
O1C(CCCC1)OC1CN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 2 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled
CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1C(CCCC1)OC1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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